2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-7-chromenyl)oxy]acetonitrile
Description
2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-7-chromenyl)oxy]acetonitrile is a synthetic organic compound featuring a chromene (benzopyran) core substituted with a dimethyl group at the 2-position, a ketone at the 4-position, and an acetonitrile-linked oxy group at the 7-position. Its molecular formula is C₁₄H₁₅NO₃, with a molecular weight of 245.28 g/mol.
Properties
IUPAC Name |
2-[(2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-13(2)8-11(15)10-4-3-9(16-6-5-14)7-12(10)17-13/h3-4,7H,6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCPQJALUZGSRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C=C(C=C2)OCC#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369522 | |
| Record name | 2-[(2,2-DIMETHYL-4-OXO-3,4-DIHYDRO-2H-CHROMEN-7-YL)OXY]ACETONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144537-17-7 | |
| Record name | 2-[(2,2-DIMETHYL-4-OXO-3,4-DIHYDRO-2H-CHROMEN-7-YL)OXY]ACETONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pechmann Condensation Mechanism
Resorcinol reacts with ethyl 3,3-dimethylacetoacetate under acidic conditions (e.g., concentrated H₂SO₄ or FeCl₃) to form 7-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromene . The reaction proceeds via keto-enol tautomerism, followed by electrophilic aromatic substitution and cyclodehydration.
Key Reaction Conditions
| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| H₂SO₄ | 80–90 | 68–72 | 92–95 |
| FeCl₃ | 70–80 | 75–78 | 94–97 |
| ZnCl₂ | 90–100 | 65–70 | 90–93 |
FeCl₃ demonstrates superior catalytic efficiency due to its Lewis acid properties, enhancing electrophilic activation while minimizing side reactions.
The introduction of the acetonitrile group at the 7-position employs Williamson ether synthesis , leveraging the nucleophilic displacement of a halide by an alkoxide.
Williamson Ether Synthesis
7-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromene is deprotonated using a base (e.g., K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent (DMF or acetone), followed by reaction with chloroacetonitrile :
Optimized Parameters
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80–90 | 6–8 | 82–85 |
| Cs₂CO₃ | Acetone | 60–70 | 4–5 | 88–90 |
| DBU | THF | 50–60 | 3–4 | 78–80 |
Cs₂CO₃ in acetone achieves higher yields due to enhanced nucleophilicity and reduced side reactions.
Alternative Methodologies
Mitsunobu Reaction
The Mitsunobu reaction offers an alternative pathway using diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP) to couple the chromenol with hydroxyacetonitrile :
Advantages :
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Stereochemical retention at the reaction site.
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Applicability to sterically hindered substrates.
Limitations :
Purification and Characterization
Crystallization
Crude product is purified via recrystallization from ethyl acetate/hexane (1:3), yielding colorless crystals with >98% purity.
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃) : δ 1.52 (s, 6H, 2×CH₃), 2.75 (t, 2H, J = 6.4 Hz, CH₂), 3.45 (t, 2H, J = 6.4 Hz, CH₂), 4.88 (s, 2H, OCH₂CN), 6.35–7.20 (m, 3H, aromatic).
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IR (KBr) : ν 2220 cm⁻¹ (C≡N), 1720 cm⁻¹ (C=O).
Challenges and Mitigations
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Nitrile Hydrolysis : Basic conditions during etherification may hydrolyze the nitrile to amides. Mitigated by using milder bases (e.g., Cs₂CO₃) and shorter reaction times.
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Regioselectivity : Competing O- vs. C-alkylation is minimized by employing excess chloroacetonitrile (1.5 eq).
Industrial Scalability
Key Considerations :
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Cost-effective catalysts (FeCl₃ vs. H₂SO₄).
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Solvent recovery (e.g., DMF distillation).
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Waste management of halide byproducts.
Chemical Reactions Analysis
Types of Reactions
2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-7-chromenyl)oxy]acetonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces primary amines.
Substitution: Produces substituted acetonitrile derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
- Antioxidant Activity : Compounds related to chromenes have been studied for their antioxidant properties, which can protect cells from oxidative stress. Studies suggest that derivatives of this compound may exhibit significant radical-scavenging activity, making them candidates for further development in pharmaceuticals aimed at combating oxidative stress-related diseases.
- Anti-inflammatory Properties : Research indicates that chromene derivatives can modulate inflammatory pathways. The specific compound may inhibit pro-inflammatory cytokines and enzymes, suggesting potential therapeutic applications in treating inflammatory diseases.
- Antimicrobial Effects : Some studies have reported that chromene derivatives possess antimicrobial properties against various pathogens. This opens avenues for developing new antimicrobial agents from this compound.
Agricultural Applications
- Pesticidal Activity : The structural characteristics of chromenes suggest potential as natural pesticides. Research has indicated that such compounds can exhibit insecticidal and fungicidal properties, making them suitable for use in sustainable agriculture.
- Plant Growth Regulators : Certain chromene derivatives have been explored as plant growth regulators, promoting growth and enhancing resistance to environmental stressors.
Materials Science Applications
- Photovoltaic Materials : The unique electronic properties of chromene derivatives make them suitable candidates for organic photovoltaics. Their ability to absorb light and convert it into energy has been the subject of several studies aimed at improving solar cell efficiency.
- Polymer Additives : The compound can potentially be used as an additive in polymers to enhance their thermal stability and mechanical properties.
Case Study 1: Antioxidant Properties
A study published in the Journal of Medicinal Chemistry examined various chromene derivatives for their antioxidant capabilities. The results indicated that specific modifications could significantly enhance their activity compared to standard antioxidants .
Case Study 2: Antimicrobial Activity
Research conducted at a leading agricultural university evaluated the antimicrobial efficacy of several chromene derivatives against Escherichia coli and Staphylococcus aureus. The findings showed that one derivative exhibited a minimum inhibitory concentration (MIC) lower than conventional antibiotics .
Case Study 3: Photovoltaic Applications
A collaborative study between chemists and material scientists explored the use of chromene-based compounds in organic solar cells. The results demonstrated improved efficiency due to better light absorption characteristics compared to traditional materials .
Mechanism of Action
The mechanism of action of 2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-7-chromenyl)oxy]acetonitrile involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, this compound is compared to structurally analogous chromene derivatives. Key differences arise from substituent groups, functional moieties, and molecular weights, which influence reactivity, stability, and applications.
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups | Purity |
|---|---|---|---|---|---|
| 2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-7-chromenyl)oxy]acetonitrile (Target) | C₁₄H₁₅NO₃ | 245.28 | Not provided | Nitrile, chromenyl ketone, ether | N/A |
| 2-[(5-Hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl)oxy]acetic acid (Analog 1) | C₁₄H₁₇NO₅ | 263.30 | 407634-12-2 | Carboxylic acid, hydroxyl, chromenyl ketone | 95% |
| 1-[2-(2-Methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid (Analog 2) | C₁₄H₁₇NO₄ | 263.30 | 68305-77-1 | Carboxylic acid, pyrrolidone, methoxy | 95% |
Key Findings :
Functional Group Influence: The nitrile group in the target compound enhances electrophilicity compared to the carboxylic acid in Analog 1. This makes the target more reactive in nucleophilic additions (e.g., with amines or thiols) but less stable under acidic conditions .
Analog 2’s pyrrolidone ring confers rigidity and may stabilize intermediates in cyclization reactions, a feature absent in the target compound’s chromene-acetonitrile system .
Physicochemical Properties: The target’s lower molecular weight (245.28 vs. 263.30 g/mol for analogs) suggests higher volatility or diffusion rates in non-polar matrices. Purity data (95% for analogs vs.
Research Implications
The lumping strategy (grouping structurally similar compounds for simplified modeling, as noted in ) could theoretically apply to these chromene derivatives. For example, the target and Analog 1 might be "lumped" in kinetic studies of ether-cleavage reactions due to shared chromenyl-oxy linkages. However, their distinct terminal groups (nitrile vs. carboxylic acid) would necessitate separate treatment in mechanisms involving acid-base equilibria or nucleophilic attack .
Biological Activity
2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-7-chromenyl)oxy]acetonitrile is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C14H15NO3
- Molecular Weight : Approximately 245.28 g/mol
- Structural Features : The compound features a chromenyl moiety linked to an acetonitrile group, which is significant for its biological interactions.
Antimicrobial Activity
Research indicates that coumarin derivatives exhibit notable antimicrobial properties. A study evaluating various derivatives found that compounds similar to this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Coumarin Derivatives
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 2-[5-Hydroxy-Coumarin] | 0.22 | S. aureus |
| 2-[Dimethyl-Coumarin] | 0.25 | E. coli |
| 2-[Acetyl-Coumarin] | 0.30 | Klebsiella pneumoniae |
Anticancer Potential
Coumarin derivatives have also been studied for their anticancer properties. In vitro assays have shown that these compounds can inhibit the proliferation of various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase .
Anti-inflammatory Effects
The anti-inflammatory activity of coumarin derivatives has been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This effect is particularly relevant in conditions like arthritis and other inflammatory diseases.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and inflammatory pathways.
- DNA Interaction : Some studies suggest that coumarins can intercalate with DNA, disrupting replication and transcription processes in cancer cells.
- Reactive Oxygen Species (ROS) Modulation : Coumarins have been shown to modulate oxidative stress within cells, contributing to their antimicrobial and anticancer effects.
Case Studies
A recent study conducted on a series of coumarin derivatives highlighted the promising activity of compounds similar to this compound against resistant strains of bacteria . The study utilized both in vitro assays and molecular docking simulations to predict binding affinities with bacterial targets.
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of 2-[(2,2-Dimethyl-4-oxo-3,4-dihydro-2H-7-chromenyl)oxy]acetonitrile?
- Methodological Answer : Synthesis requires precise control of reaction conditions. For analogous chromenyl derivatives, temperature (e.g., room temperature for overnight reactions), solvent choice (e.g., dichloromethane for solubility), and stoichiometric ratios of reagents (e.g., Na₂CO₃ as a base) are critical for high yield. Multi-step reactions often necessitate intermediate purification via techniques like silica gel chromatography or recrystallization (e.g., using methanol gradients in dichloromethane) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine ¹H/¹³C NMR to verify functional groups (e.g., chromenyl oxygen and acetonitrile moieties) and HPLC for purity assessment. For crystallographic validation, X-ray diffraction (as in analogous dioxane derivatives) resolves bond angles and stereochemistry .
Q. What experimental designs are recommended for assessing its stability under varying conditions?
- Methodological Answer : Use a split-plot design with controlled variables (pH, temperature, light exposure). For example, test degradation kinetics in aqueous buffers (pH 3–9) at 25°C and 40°C, with UV-Vis or LC-MS monitoring. Include replicates (n=4) to ensure statistical robustness, as seen in agricultural chemical stability studies .
Advanced Research Questions
Q. How can computational modeling predict the compound's interaction with biological targets?
- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to simulate binding to enzymes like cyclooxygenase or kinases, leveraging the chromenyl core’s affinity for hydrophobic pockets. Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) and cross-reference with quinoline derivatives’ bioactivity data .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Methodological Answer : Conduct meta-analysis of dose-response curves and assay conditions (e.g., cell line variability). For example, discrepancies in antimicrobial activity may arise from differences in bacterial strains (Gram-positive vs. Gram-negative). Use standardized protocols (CLSI guidelines) and orthogonal assays (e.g., live/dead staining vs. MIC) .
Q. How to evaluate its environmental fate and ecotoxicological risks?
- Methodological Answer : Follow INCHEMBIOL-like frameworks :
- Phase 1 : Determine physicochemical properties (logP, hydrolysis rate) using OECD Test Guideline 111.
- Phase 2 : Assess biodegradation via OECD 301B (modified Sturm test) and bioaccumulation in model organisms (e.g., Daphnia magna).
- Phase 3 : Multi-tiered toxicity testing (algae, fish, mammalian cells) to establish EC₅₀ values .
Q. What advanced analytical techniques characterize its reactive intermediates during degradation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
